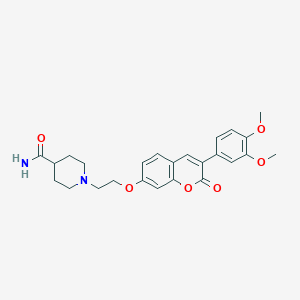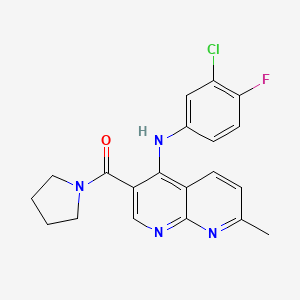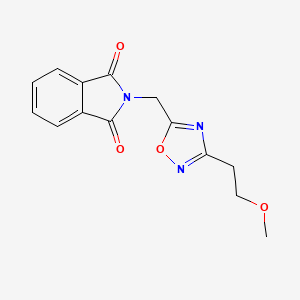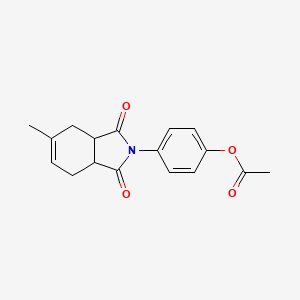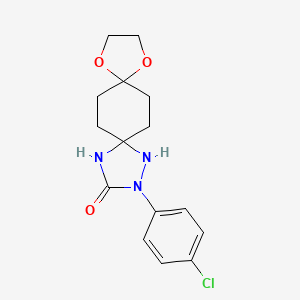![molecular formula C13H13N5O2 B2725005 7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-11-8](/img/structure/B2725005.png)
7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It is known to be a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound is related to the [1,2,4]triazolo[1,5-a]pyrimidine class . The structure of these compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 185–187 °C . Another compound had a melting point of 228-229°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Gilava et al. (2020) detailed the synthesis of triazolopyrimidines using Biginelli protocol, focusing on compounds like 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the multifaceted applications of triazolopyrimidines in therapeutic research (Gilava, Patel, Ram, & Chauhan, 2020).
Regioselective Synthesis
Drev et al. (2014) investigated the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which included the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. The study provides insights into the structural diversity achievable with triazolopyrimidine derivatives and their potential in drug development (Drev et al., 2014).
Antimicrobial and Antifungal Activities
Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives containing an isopropyl group, which were characterized and assessed for antibacterial and antifungal activities. This study underlines the potential of triazolopyrimidines in addressing microbial resistance through the development of new antimicrobial agents (Chauhan & Ram, 2019).
Anticonvulsant Properties
Divate and Dhongade-Desai (2014) explored the microwave-assisted synthesis of triazolopyrimidine-6-carbonitrile derivatives, evaluating them for potential anticonvulsant activity. The study highlights the rapid synthesis methods and the therapeutic value of triazolopyrimidine derivatives in treating convulsive disorders (Divate & Dhongade-Desai, 2014).
Supramolecular Chemistry
A study by Fonari et al. (2004) delved into the use of pyrimidine derivatives for creating hydrogen-bonded supramolecular assemblies. This research contributes to the understanding of triazolopyrimidines' role in the development of complex molecular architectures with potential applications in nanotechnology and materials science (Fonari et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cell lines .
Biochemical Pathways
The inhibition of CDK2 by This compound affects the cell cycle progression pathway . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of This compound is the significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Eigenschaften
IUPAC Name |
7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-3-2-4-9(19)5-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQRZKUBZREQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


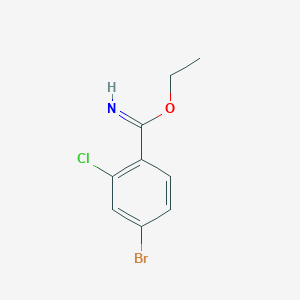
![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

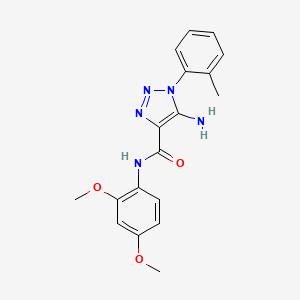
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
